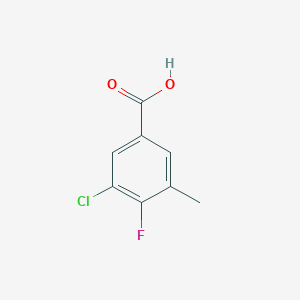

2-Amino-3,5-dibromo-4-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-3,5-dibromo-4-fluorobenzoic acid is a chemical compound with the CAS Number: 1027512-91-9. It has a molecular weight of 312.92 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The linear formula of this compound is C7H4Br2FNO2 . The InChI code for this compound is 1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) .Applications De Recherche Scientifique

Radiographic Imaging Applications

2-Amino-3,5-dibromo-4-fluorobenzoic acid and its derivatives have been evaluated for use as radiographic opaques. Compounds like 3,5-dibromo-4-fluorobenzoic acid and 3,5-dibromo-4-fluorohippuric acid have demonstrated opaque properties equal or superior to those of standard agents like tetraiodophenolphthalein, indicating their potential for further study in radiographic imaging applications (Sprague, Cwalina, & Jenkins, 1953).

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of other chemicals. For instance, the synthesis and characterization of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal have been reported, showcasing the compound's use in generating new materials with potential applications in various fields (Banerjee et al., 2022).

Potential Antibacterial Agents

Compounds synthesized using this compound have shown promising antibacterial activity. For example, a study synthesized new fluorine-containing thiadiazolotriazinones using 2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(Phenoxy)phenyl, 4-fluorophen-yl groups, known pharmacophores, and evaluated them for antibacterial activities (Holla, Bhat, & Shetty, 2003).

Alzheimer's Disease Treatment

Derivatives of this compound, specifically 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety, have been designed, synthesized, and evaluated as inhibitors of cholinesterases and aggregation of β-amyloid, indicating their potential as multifunctional agents for Alzheimer's disease treatment (Czarnecka et al., 2017).

Mécanisme D'action

Mode of Action

Without specific target information, the mode of action of 2-Amino-3,5-dibromo-4-fluorobenzoic acid is difficult to determine. The presence of the amino and carboxylic acid groups suggests potential for various types of interactions, such as hydrogen bonding or ionic interactions, with target molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of multiple halogens on the molecule may impact its metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given its potential for various types of molecular interactions, it may have diverse effects depending on the specific cellular context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s ionization state and thus its reactivity can be influenced by pH .

Propriétés

IUPAC Name |

2-amino-3,5-dibromo-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDUVODEYZAMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)

![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2478160.png)

![N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2478161.png)

![6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478163.png)

![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)